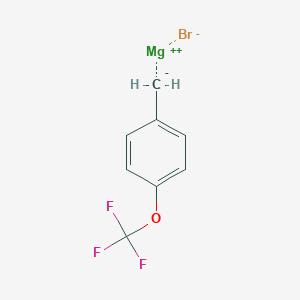

(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-Methyltetrahydrofuran, is an organometallic compound widely used in organic synthesis. It is known for its strong magnesium-halogen bond and its ability to participate in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of (4-(Trifluoromethoxy)benzyl)magnesium bromide typically involves the reaction of 4-(Trifluoromethoxy)bromobenzene with magnesium powder in the presence of a solvent such as 2-Methyltetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the oxidation of the magnesium reagent .

Industrial Production Methods

On an industrial scale, the production of (4-(Trifluoromethoxy)benzyl)magnesium bromide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

(4-(Trifluoromethoxy)benzyl)magnesium bromide is a versatile reagent that undergoes various types of reactions, including:

Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.

Addition reactions: It can add to carbonyl compounds to form alcohols.

Coupling reactions: It can participate in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in reactions with (4-(Trifluoromethoxy)benzyl)magnesium bromide include aldehydes, ketones, and halides. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the reagent .

Major Products Formed

The major products formed from reactions involving (4-(Trifluoromethoxy)benzyl)magnesium bromide include alcohols, biaryl compounds, and substituted benzyl derivatives .

Aplicaciones Científicas De Investigación

(4-(Trifluoromethoxy)benzyl)magnesium bromide has a wide range of applications in scientific research, including:

Organic synthesis: It is used to synthesize complex organic molecules and intermediates.

Medicinal chemistry: It is employed in the development of pharmaceutical compounds.

Material science: It is used in the synthesis of novel materials with unique properties.

Biological research: It is used to modify biomolecules and study their functions.

Mecanismo De Acción

The mechanism of action of (4-(Trifluoromethoxy)benzyl)magnesium bromide involves the formation of a reactive magnesium-carbon bond, which acts as a nucleophile in various chemical reactions. The compound targets electrophilic centers in other molecules, facilitating the formation of new bonds and the synthesis of complex structures .

Comparación Con Compuestos Similares

Similar Compounds

- (4-Trifluoromethylphenyl)magnesium bromide

- (4-(Trifluoromethylthio)benzyl)magnesium bromide

- (4-Methoxybenzyl)magnesium bromide

Uniqueness

Compared to similar compounds, (4-(Trifluoromethoxy)benzyl)magnesium bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Actividad Biológica

(4-(Trifluoromethoxy)benzyl)magnesium bromide is a Grignard reagent that plays a significant role in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. The trifluoromethoxy group enhances the biological activity and metabolic stability of various derivatives, making this compound a valuable tool in medicinal chemistry.

- Chemical Formula : C8H6BrF3MgO

- Molar Mass : 288.3 g/mol

- Solvent : 2-Methyl tetrahydrofuran (2-MeTHF)

The biological activity of (4-(trifluoromethoxy)benzyl)magnesium bromide is largely attributed to its ability to form reactive organometallic intermediates. These intermediates can participate in nucleophilic substitution reactions, leading to the formation of complex organic molecules that may exhibit significant biological properties.

Applications in Biological Research

- Synthesis of Pharmaceuticals : This compound serves as a crucial intermediate in synthesizing various pharmaceutical agents, enhancing drug development processes.

- Fluorinated Organic Compounds : It is used to produce fluorinated compounds, which are known for their unique properties such as increased stability and bioactivity, essential for agrochemicals and specialty chemicals .

- Material Science : The compound is also applied in developing advanced materials, including polymers and coatings, due to its trifluoromethoxy group .

Table 1: Summary of Biological Activities

Case Study 1: Antimalarial Activity

A study investigated the antimalarial efficacy of compounds related to (4-(trifluoromethoxy)benzyl)magnesium bromide. It was found that certain derivatives exhibited significant activity against Plasmodium falciparum with EC50 values comparable to existing antimalarials. Notably, modifications to the trifluoromethoxy group enhanced potency, suggesting a structure-activity relationship that merits further exploration .

Case Study 2: Drug Development

Research into the synthesis pathways utilizing (4-(trifluoromethoxy)benzyl)magnesium bromide has led to the development of new anti-tuberculosis agents. The compound was integral in forming key intermediates that underwent further transformations to yield therapeutically relevant molecules .

Propiedades

IUPAC Name |

magnesium;1-methanidyl-4-(trifluoromethoxy)benzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3O.BrH.Mg/c1-6-2-4-7(5-3-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLDGYDHBGLUEX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)OC(F)(F)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3MgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.